molecular formula C22H22N6O4S B2704496 3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895108-80-2

3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B2704496
CAS No.: 895108-80-2
M. Wt: 466.52
InChI Key: VNHUGQGTRSOZQY-UHFFFAOYSA-N
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Description

The compound 3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a heterocyclic benzamide derivative featuring a triazole-thiadiazole core. Key structural features include:

  • A 1,2,3-triazole ring substituted with a 2-methoxy-5-methylphenyl group.
  • A 1,2,4-thiadiazole ring linked to the benzamide moiety.
  • Methoxy and methyl substituents on the aromatic rings, which influence electronic and steric properties.

The compound’s synthesis likely involves click chemistry for triazole formation and carbodiimide-mediated coupling for benzamide linkage, as seen in analogous syntheses .

Properties

IUPAC Name

3,5-dimethoxy-N-[3-[1-(2-methoxy-5-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4S/c1-12-6-7-18(32-5)17(8-12)28-13(2)19(25-27-28)20-23-22(33-26-20)24-21(29)14-9-15(30-3)11-16(10-14)31-4/h6-11H,1-5H3,(H,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHUGQGTRSOZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Dimethoxy group : Enhances solubility and biological activity.
  • Thiadiazole ring : Known for its pharmacological properties.
  • Triazole moiety : Often associated with antifungal and anticancer activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity across various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
HCT-15 (Colon)1.61Induction of apoptosis via Bcl-2 inhibition
A549 (Lung)12.50Cell cycle arrest and apoptosis induction
NIH/3T3 (Mouse)17.82Inhibition of proliferation through mitochondrial pathways

These results suggest that the compound's efficacy is linked to its ability to induce apoptosis and inhibit cell proliferation through various mechanisms.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of the compound:

  • Thiadiazole and Triazole Rings : Essential for cytotoxic activity. The combination of these rings enhances interaction with cellular targets.
  • Methyl Substituents : Electron-donating groups at certain positions on the phenyl ring increase activity by stabilizing reactive intermediates.
  • Dimethoxy Substitution : Contributes to improved solubility and bioavailability.

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of Anti-apoptotic Proteins : The compound effectively inhibits Bcl-2 proteins, leading to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cell division.

Study 1: Evaluation Against Lung Cancer Cells

In a study by Evren et al. (2019), the compound was tested against A549 lung adenocarcinoma cells. The results demonstrated an IC50 value of 12.50 µM, indicating potent anticancer effects through apoptosis induction and cell cycle arrest .

Study 2: Cytotoxicity in Colon Cancer

Another investigation focused on colon carcinoma HCT-15 cells, revealing an IC50 value of 1.61 µM. This study highlighted the role of the thiadiazole ring in enhancing cytotoxicity compared to other derivatives .

Comparison with Similar Compounds

Structural Analogues in the Benzamide-Thiadiazole-Triazole Family

Compounds sharing the benzamide-thiadiazole-triazole scaffold exhibit variations in substituents that critically affect their physicochemical properties. Key examples from the literature include:

Table 1: Comparative Analysis of Structural Analogs
Compound Name & Structure Molecular Formula Average Mass (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Target Compound : 3,5-Dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide Likely C₂₂H₂₂N₆O₄S* ~470 Not reported Not reported Expected C=O stretch ~1670–1600 cm⁻¹; aromatic δ 7.0–8.5 ppm
N-{3-[1-(3,5-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide C₂₁H₂₀N₆O₄S 452.489 Not reported Not reported MDL: MFCD14983407
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) C₁₈H₁₂N₄O₂S 348.39 160 70 IR: 1606 cm⁻¹ (C=O); NMR: δ 7.36–8.13 ppm (Ar-H)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) C₂₃H₁₈N₄O₂S 414.49 290 80 IR: 1679, 1605 cm⁻¹ (2C=O); NMR: δ 2.49–8.39 ppm
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) C₂₄H₂₀N₄O₃S 444.52 200 80 IR: 1715, 1617 cm⁻¹ (2C=O); NMR: δ 1.36–8.35 ppm

*Inferred from structural similarity to ; exact mass requires experimental confirmation.

Key Differences and Trends

Substituent Effects on Melting Points: The target compound’s melting point is unreported, but analogs with acetyl or ester groups (e.g., 8a, 8b) show higher melting points (200–290°C) compared to simpler derivatives like compound 6 (160°C). This suggests that electron-withdrawing groups (e.g., acetyl, ester) enhance intermolecular interactions .

Synthetic Yields :

  • Yields for thiadiazole-triazole derivatives typically range from 70–80% , suggesting the target compound’s synthesis would follow similar efficiency if analogous methods (e.g., Huisgen cycloaddition for triazole formation) are employed.

Spectral Signatures :

  • IR Spectroscopy : All analogs show strong C=O stretches between 1600–1700 cm⁻¹, consistent with the benzamide and acetyl/ester groups .
  • NMR Spectroscopy : Methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) dominate the spectra, with splitting patterns reflecting substituent positions .

Methodological Parallels

  • Synthetic Routes : The use of hydroxylamine hydrochloride and active methylene compounds in mirrors strategies for constructing thiadiazole and triazole cores, applicable to the target compound’s synthesis.

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